N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13815898
InChI: InChI=1S/C21H23NO5/c1-2-26-12-11-22(13-20(23)24)21(25)27-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,2,11-14H2,1H3,(H,23,24)
SMILES: CCOCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine

CAS No.:

Cat. No.: VC13815898

Molecular Formula: C21H23NO5

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine -

Specification

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
IUPAC Name 2-[2-ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Standard InChI InChI=1S/C21H23NO5/c1-2-26-12-11-22(13-20(23)24)21(25)27-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,2,11-14H2,1H3,(H,23,24)
Standard InChI Key LINTXMVVTWKURU-UHFFFAOYSA-N
SMILES CCOCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCOCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Synonyms

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine is systematically identified by the CAS registry number 2255321-24-3 . Common synonyms include N-Fmoc-Gly(2-EtOEt)-OH, Fmoc-N-Ethoxyl-Ethyl-Glycine, and 2-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid . The Fmoc group, a cornerstone of modern peptide synthesis, provides base-labile protection for the amine moiety, while the ethoxyethyl side chain modifies steric and electronic properties.

Molecular Structure and Formula

The compound’s molecular structure integrates three key components:

  • A glycine backbone (C<sub>2</sub>H<sub>4</sub>NO<sub>2</sub>),

  • An Fmoc protecting group (C<sub>15</sub>H<sub>12</sub>O<sub>2</sub>),

  • A 2-ethoxyethyl substituent (C<sub>4</sub>H<sub>9</sub>O).

The ethoxyethyl group (-OCH<sub>2</sub>CH<sub>2</sub>OCH<sub>2</sub>CH<sub>3</sub>) distinguishes this derivative from simpler Fmoc-glycine analogs, conferring enhanced solubility in organic solvents compared to unmodified glycine . This structural feature is critical for its performance in solid-phase peptide synthesis (SPPS), where solubility directly impacts coupling efficiency.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine typically follows a multi-step protocol:

  • Alkylation of Glycine: Glycine’s primary amine is alkylated with 2-ethoxyethyl bromide under basic conditions to yield N-(2-ethoxyethyl)glycine.

  • Fmoc Protection: The secondary amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as sodium bicarbonate .

This route ensures high purity (>97%) and compatibility with automated peptide synthesizers. The Fmoc group’s orthogonality allows selective deprotection under mild basic conditions (e.g., piperidine), preserving the integrity of the ethoxyethyl side chain .

Purification and Characterization

Post-synthesis purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the compound from byproducts. Structural confirmation is achieved via:

  • Mass Spectrometry (MS): Molecular ion peak at m/z 369.41 [M+H]<sup>+</sup> .

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR signals at δ 7.75–7.25 (aromatic Fmoc protons), δ 4.40–4.20 (methylene groups), and δ 1.20 (ethoxy methyl protons) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) and limited solubility in water, making it ideal for SPPS . The ethoxyethyl group reduces crystallinity compared to N-Fmoc-glycine, enhancing its compatibility with resin-bound peptides. Stability studies indicate no decomposition under inert atmospheres at -20°C for >2 years.

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Peaks at 1740 cm<sup>-1</sup> (C=O stretch, Fmoc carbonyl) and 1680 cm<sup>-1</sup> (amide I band) .

  • Ultraviolet-Visible (UV-Vis): Absorption maxima at 265 nm (π→π* transition of the fluorenyl group) .

Applications in Pharmaceutical Chemistry

Role in Peptide Synthesis

As a non-natural amino acid derivative, this compound is employed to introduce ethoxyethyl-modified glycine residues into peptide chains. Its steric bulk minimizes undesired side reactions during elongation, while the Fmoc group ensures compatibility with standard SPPS protocols .

Drug Design and Development

The ethoxyethyl moiety’s hydrophobicity improves membrane permeability in peptide-based therapeutics. For example, derivatives of this compound have been explored in antimicrobial peptides and targeted drug delivery systems .

Comparative Analysis with Related Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Protection GroupSubstituentKey Applications
N-Fmoc-N-(2-ethoxyethyl)glycineC<sub>21</sub>H<sub>23</sub>NO<sub>5</sub>369.41Fmoc2-ethoxyethylPeptide synthesis, drug design
N-Fmoc-N-(2-methoxyethyl)glycineC<sub>20</sub>H<sub>21</sub>NO<sub>5</sub>355.40Fmoc2-methoxyethylSolubility studies
N-Boc-GlycineC<sub>7</sub>H<sub>13</sub>NO<sub>4</sub>175.18BocNoneAcid-stable protection

The ethoxyethyl variant’s higher molecular weight and hydrophobicity offer distinct advantages over methoxyethyl and Boc-protected analogs in applications requiring tailored solubility profiles .

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